Anticoagulant Potency Deficit vs. S(-)-Phenprocoumon Enantiomer in Human Subjects
In a direct head-to-head crossover study, (R)-phenprocoumon was 1.5- to 2.5-fold less potent than the S(-)-enantiomer at identical plasma concentrations, and the total anticoagulant effect per dose was 1.6 to 2.6 times lower for (R)-phenprocoumon. [1]
| Evidence Dimension | Anticoagulant Potency (Relative Potency Ratio) |
|---|---|
| Target Compound Data | Potency defined as reference (1×) |
| Comparator Or Baseline | S(-)-phenprocoumon: 1.5 to 2.5 times more potent at equal plasma concentrations; 1.6 to 2.6 times more potent based on AUC of effect/time curve |
| Quantified Difference | (R)-phenprocoumon is 1.5- to 2.6-fold less potent than S(-)-phenprocoumon |
| Conditions | Single oral dose of 0.6 mg/kg in 5 healthy human subjects; pharmacodynamic assessment via prothrombin time. |
Why This Matters
This defines (R)-phenprocoumon as the clearly weaker anticoagulant, making it the preferred negative control or baseline enantiomer for mechanistic studies dissociating VKORC1-binding potency from pharmacokinetic effects.
- [1] Jähnchen E, Meinertz T, Gilfrich HJ, Groth U, Martini A. The enantiomers of phenprocoumon: pharmacodynamic and pharmacokinetic studies. Clin Pharmacol Ther. 1976 Sep;20(3):342-9. View Source
